Methyl tetraisopropylphosphorodiamidite (CAS 92611-10-4) is a highly versatile, distillable P(III) phosphitylating reagent used primarily to synthesize O-methyl protected nucleoside phosphoramidites . Unlike highly reactive chlorophosphines, this diamidite is stable to standard handling and storage, requiring weak acid activation (such as 1H-tetrazole) to initiate coupling [1]. Its primary procurement value lies in its ability to install a methyl-protected phosphite linkage, which is essential for the downstream synthesis of modified oligonucleotides, RNA therapeutics, and cyclic dinucleotides where the industry-standard cyanoethyl protecting group is unsuitable.
Substituting this compound with the industry-standard 2-cyanoethyl tetraisopropylphosphorodiamidite fails when synthesizing oligonucleotides containing base-sensitive modifications (such as Fapy-dG or specific RNA-peptide conjugates) [1]. The cyanoethyl group requires harsh nucleophilic bases (e.g., ammonia) for deprotection, which destroys these sensitive adducts, whereas the methyl group allows for orthogonal deprotection using milder reagents like thiophenol/triethylamine. Furthermore, substituting with the chloro-analog (Methyl N,N-diisopropylchlorophosphoramidite) fails in procurement due to the chlorophosphine's extreme moisture sensitivity, rapid degradation, and inability to be easily purified by distillation, leading to poor reproducibility in large-scale phosphoramidite manufacturing .
When synthesizing oligonucleotides with fragile modifications (such as Fapy-dG or peptide conjugates), the choice of phosphate protecting group dictates the survival of the lesion. Methyl phosphoramidites synthesized via Methyl tetraisopropylphosphorodiamidite allow for orthogonal deprotection (e.g., using thiophenol/triethylamine or specialized dithiolates), preserving >90% of the sensitive lesion [1]. In contrast, the standard 2-cyanoethyl phosphoramidite requires harsh ammonia deprotection, which leads to near-total degradation or rearrangement of these sensitive adducts.
| Evidence Dimension | Preservation of sensitive modifications during post-synthesis deprotection |
| Target Compound Data | >90% preservation of the lesion using methyl-protected phosphoramidites and orthogonal deprotection |
| Comparator Or Baseline | 2-Cyanoethyl phosphoramidite (requires ammonia deprotection) |
| Quantified Difference | Ammonia deprotection causes near-total degradation of sensitive lesions, whereas methyl protection enables successful full-length synthesis with high lesion retention. |
| Conditions | Solid-phase oligonucleotide synthesis of modified DNA/RNA |
Crucial for procuring precursors for therapeutic or diagnostic oligonucleotides containing fragile modifications that cannot withstand standard alkaline deprotection.
In the bulk manufacturing of custom phosphoramidites, precursor stability directly impacts batch-to-batch reproducibility. Methyl tetraisopropylphosphorodiamidite is a stable liquid that can be purified by distillation to >97% purity and stored for months under an inert atmosphere. In contrast, its highly reactive analog, Methyl N,N-diisopropylchlorophosphoramidite, degrades rapidly upon exposure to trace moisture and cannot be easily purified. The diamidite's stability, coupled with its requirement for specific weak-acid activation (e.g., 1H-tetrazole) to react, minimizes premature degradation during handling.
| Evidence Dimension | Precursor stability and shelf life |
| Target Compound Data | Stable for months under inert atmosphere; purifiable by distillation to >97% purity |
| Comparator Or Baseline | Methyl N,N-diisopropylchlorophosphoramidite (degrades rapidly, difficult to purify) |
| Quantified Difference | The diamidite maintains >97% purity over extended storage, whereas the chlorophosphine suffers from rapid hydrolytic degradation and poor shelf life. |
| Conditions | Standard laboratory storage and handling prior to phosphitylation |
Reduces waste and batch-to-batch variability in the industrial synthesis of custom phosphoramidites.
The synthesis of heavily modified RNA building blocks, such as 2'-O-ACE protected pseudouridines, requires a phosphitylating agent capable of overcoming significant steric hindrance. When activated by tetrazole, Methyl tetraisopropylphosphorodiamidite affords high conversion rates, yielding ~81% of the target phosphoramidite (e.g., 5'-O-BzH-2'-O-ACE-pseudouridine-3'-phosphoramidite) [1]. This performance significantly outpaces less reactive direct phosphorylation methods or unoptimized chlorophosphines, which often result in extensive side reactions or yields below 50% when applied to bulky secondary hydroxyls.
| Evidence Dimension | Phosphitylation yield of bulky, heavily protected nucleosides |
| Target Compound Data | ~81% isolated yield of the target phosphoramidite when activated by tetrazole |
| Comparator Or Baseline | Direct phosphorylation methods or unoptimized chlorophosphines (<50% yield) |
| Quantified Difference | The diamidite/tetrazole system provides >30% higher yields on sterically hindered secondary hydroxyls compared to unoptimized baseline methods. |
| Conditions | Dichloromethane, room temperature, tetrazole activator, 14h reaction time |
Ensures cost-effective scale-up of expensive, heavily modified RNA building blocks where precursor waste must be minimized.
Ideal for manufacturing phosphoramidite building blocks for DNA/RNA sequences containing fragile lesions (e.g., Fapy-dG) or peptide conjugates that require orthogonal, non-ammoniacal deprotection [1].
The right choice for phosphitylating sterically hindered secondary hydroxyls, such as those in 2'-O-ACE or 2'-O-TBDMS protected RNA, ensuring high yields during scale-up [2].
Highly suitable for the preparation of cyclic dinucleotide precursors where methyl protection allows for selective deprotection strategies during the cyclization process [3].
Preferred over chlorophosphines in industrial settings due to its superior shelf life, distillability, and reliable activation profile, which minimize batch-to-batch variability[1].
Irritant